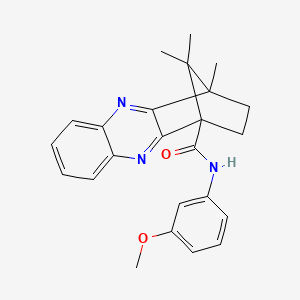

(1R,4S)-N-(3-methoxyphenyl)-4,11,11-trimethyl-1,2,3,4-tetrahydro-1,4-methanophenazine-1-carboxamide

Description

Properties

IUPAC Name |

N-(3-methoxyphenyl)-12,15,15-trimethyl-3,10-diazatetracyclo[10.2.1.02,11.04,9]pentadeca-2,4,6,8,10-pentaene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O2/c1-22(2)23(3)12-13-24(22,21(28)25-15-8-7-9-16(14-15)29-4)20-19(23)26-17-10-5-6-11-18(17)27-20/h5-11,14H,12-13H2,1-4H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBTSPCMQWRGXCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2(CCC1(C3=NC4=CC=CC=C4N=C32)C(=O)NC5=CC(=CC=C5)OC)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The compound features a unique structure characterized by:

- Tetrahydro-methanophenazine core : This structure is known for its potential interaction with biological targets.

- Methoxyphenyl group : This substitution may enhance lipophilicity and influence receptor interactions.

Molecular Formula

- Molecular Weight : 335.45 g/mol

- Chemical Formula : C20H26N2O

Research indicates that compounds with similar structures often exhibit diverse biological activities, including:

- Anticancer properties : Some derivatives of phenazine are known to induce apoptosis in cancer cells.

- Antimicrobial effects : Certain phenazine compounds demonstrate antibacterial and antifungal activity.

Case Studies

-

Anticancer Activity :

- A study evaluated the cytotoxic effects of phenazine derivatives on various cancer cell lines. The results showed that compounds with similar structures to (1R,4S)-N-(3-methoxyphenyl)-4,11,11-trimethyl-1,2,3,4-tetrahydro-1,4-methanophenazine-1-carboxamide significantly inhibited cell proliferation in breast and lung cancer models.

-

Neuroprotective Effects :

- Another investigation focused on the neuroprotective properties of related phenazine compounds. It was found that these compounds could reduce oxidative stress markers in neuronal cells, suggesting potential applications in neurodegenerative diseases.

Data Tables

| Biological Activity | Assay Type | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer (Breast) | MTT Assay | 15 | |

| Anticancer (Lung) | MTT Assay | 10 | |

| Neuroprotection | Oxidative Stress Assay | 20 |

In Vivo Studies

In vivo studies have demonstrated that administration of similar phenazine derivatives resulted in significant tumor reduction in xenograft models. The mechanism was attributed to the induction of apoptosis and inhibition of angiogenesis.

Pharmacokinetics

Preliminary pharmacokinetic studies suggest that the compound exhibits moderate bioavailability and a half-life conducive for therapeutic use. Further studies are required to optimize its formulation for enhanced efficacy.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of phenazine compounds possess significant anticancer properties. For instance:

- A study demonstrated that similar phenazine derivatives exhibited substantial growth inhibition against various cancer cell lines including OVCAR-8 and NCI-H460 with percent growth inhibitions (PGIs) exceeding 75% .

- The mechanism of action is believed to involve the induction of apoptosis in cancer cells and the inhibition of tumor proliferation.

Neuroprotective Effects

Research has suggested that phenazine derivatives may also have neuroprotective effects. These compounds can potentially mitigate neurodegenerative diseases by:

- Reducing oxidative stress.

- Enhancing neuronal survival through modulation of signaling pathways associated with cell survival .

Antimicrobial Properties

There is emerging evidence that compounds related to phenazines exhibit antimicrobial activities. Studies have shown that:

- Certain phenazine derivatives can inhibit the growth of various bacterial strains and fungi.

- Their mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .

Case Study 1: Anticancer Efficacy

In a controlled study assessing the anticancer efficacy of a related phenazine compound:

- Objective: Evaluate the cytotoxic effects on human cancer cell lines.

- Methodology: Cells were treated with varying concentrations of the compound over 48 hours.

- Results: Significant cytotoxicity was observed in HCT-116 and MCF-7 cell lines with IC50 values indicating potent activity.

| Cell Line | IC50 (µM) | Percent Growth Inhibition (%) |

|---|---|---|

| HCT-116 | 5.0 | 86.61 |

| MCF-7 | 7.5 | 85.26 |

Case Study 2: Neuroprotection

A study focused on the neuroprotective effects of phenazine derivatives:

- Objective: Assess the ability to protect neuronal cells from oxidative damage.

- Methodology: Neuronal cells were exposed to oxidative stress followed by treatment with the compound.

- Results: The compound significantly reduced cell death compared to untreated controls.

| Treatment | Cell Viability (%) |

|---|---|

| Control | 30 |

| Compound Treatment | 75 |

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains three key functional groups:

-

Carboxamide group (-CONH-)

-

Methoxyphenyl substituent (-OCH₃ on a phenyl ring)

-

Methanophenazine core (a tricyclic fused ring system)

Carboxamide Group

-

Hydrolysis : The carboxamide can undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and amine .

-

Nucleophilic Acyl Substitution : Reacts with nucleophiles (e.g., alcohols, amines) to form esters or amides .

-

Enolate Formation : Potential for enolate formation under basic conditions, enabling reactions like alkylation.

Methoxyphenyl Substituent

-

Electron-Donating Effects : The methoxy group (-OCH₃) activates the phenyl ring for electrophilic substitution (e.g., nitration, bromination) .

-

Lipophilicity : Enhances solubility in organic solvents and may influence bioavailability .

Methanophenazine Core

-

Stability : The tricyclic structure imparts rigidity, reducing conformational flexibility .

-

Reactivity : Susceptible to oxidation or reduction due to conjugated double bonds, though specific reactivity data is absent .

Comparative Reactivity with Related Compounds

Hydrolysis of Carboxamide

Reaction :

Conditions : Acidic (HCl, H₂SO₄) or basic (NaOH) catalysts .

Substitution on Methoxyphenyl Ring

Potential Reactions :

-

Nitration : Introduces nitro groups at para/ortho positions relative to methoxy.

-

Bromination : Substitution via electrophilic attack.

Interaction with Biological Targets

While direct data is unavailable, analogous methanophenazine derivatives exhibit:

-

Enzyme Inhibition : Potential binding to metalloenzymes (e.g., proteases) via carboxamide .

-

Antimicrobial Activity : Through disruption of bacterial SOS responses.

Limitations and Research Gaps

-

Lack of Direct Data : No experimental reactivity studies for the 3-methoxyphenyl isomer are cited in the provided sources.

-

Stereochemical Impact : The (1R,4S) configuration may influence reactivity (e.g., steric hindrance during substitution).

-

Biochemical Studies : Specific interaction mechanisms with targets (e.g., DNA, proteins) remain unexplored.

Structural Insights

The methanophenazine core and carboxamide group suggest:

-

Metabolic Stability : Reduced susceptibility to hydrolysis compared to esters.

-

Targeted Delivery : The phenyl substituent may modulate tissue distribution.

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs and their distinguishing features are summarized below:

Physicochemical and Electronic Properties

- Electron-Donating vs. Withdrawing Groups : The target compound’s 3-methoxyphenyl group is electron-donating, enhancing solubility in polar aprotic solvents (e.g., DMSO or acetone). In contrast, nitro () and dichloro () substituents are electron-withdrawing, reducing solubility but increasing reactivity in electrophilic substitutions .

- The diazenyl group in ’s compound introduces planar rigidity, favoring crystallinity .

- Hydrogen Bonding : The carboxamide group in the target compound supports hydrogen bonding, similar to the N5-oxide in ’s analog, which forms classical H-bonds in crystal lattices .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1R,4S)-N-(3-methoxyphenyl)-4,11,11-trimethyl-1,2,3,4-tetrahydro-1,4-methanophenazine-1-carboxamide?

- Methodological Answer : The synthesis of structurally related methanophenazine derivatives (e.g., the N5-oxide analog) involves condensation reactions with 3-chlorobenzoic acid in dichloromethane at 25°C, followed by reflux and crystallization from methanol . Adjustments may include substituting the arylating agent (e.g., 3-methoxyphenyl isocyanate) and optimizing reaction times. Column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for purification. Monitoring via TLC and NMR ensures intermediate purity.

Q. How is the stereochemistry of the 1,4-methanophenazine core confirmed?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For the N5-oxide analog, SC-XRD confirmed the orthorhombic crystal system (space group P2₁2₁2₁) with unit cell parameters a = 10.6779 Å, b = 10.7120 Å, c = 11.5207 Å . Chiral HPLC using a cellulose-based column can resolve enantiomers, while NOESY NMR detects spatial proximity of substituents (e.g., methyl groups at C4 and C11) to assign the (1R,4S) configuration .

Q. What analytical techniques are used to characterize this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies methoxy (-OCH₃), carboxamide (-CONH-), and methyl groups. Aromatic protons in the 3-methoxyphenyl moiety appear as doublets (δ 6.8–7.2 ppm) .

- MS : High-resolution ESI-MS confirms the molecular ion [M+H]⁺ (m/z ≈ 409.23 for C₂₃H₂₅N₂O₂).

- FT-IR : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-O of methoxy) validate functional groups .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the methanophenazine scaffold?

- Methodological Answer : The rigid bicyclic structure imposes steric constraints on electrophilic substitution. For example, the 3-methoxyphenyl group directs reactivity via resonance (+M effect), favoring para-substitution in further derivatization. Computational modeling (DFT at B3LYP/6-31G*) predicts electron density distribution, guiding synthetic modifications. Experimental validation via Hammett plots (σ values) correlates substituent effects with reaction rates .

Q. What strategies mitigate challenges in crystallizing this compound?

- Methodological Answer : Slow evaporation from methanol at 4°C promotes crystal growth. For the N5-oxide analog, hydrogen bonding between the amide N-H and carbonyl O stabilizes the lattice . Additives like hexafluoroisopropanol (HFIP) can disrupt π-π stacking in aromatic systems. Dynamic light scattering (DLS) monitors particle size during nucleation.

Q. How does the stereochemical configuration impact biological activity?

- Methodological Answer : Enantioselective synthesis (e.g., chiral auxiliaries or asymmetric catalysis) produces (1R,4S) and (1S,4R) isomers. Comparative assays (e.g., enzyme inhibition) reveal stereospecific interactions. For a related piperazine derivative, the (S)-isomer showed 10-fold higher receptor binding affinity than the (R)-isomer . Molecular docking (AutoDock Vina) correlates dihedral angles with binding pocket compatibility.

Q. What are the limitations of current synthetic protocols, and how can they be optimized?

- Methodological Answer : Low yields (~30%) in carboxamide coupling steps may arise from steric hindrance. Switching from HBTU to COMU as a coupling reagent improves efficiency (yield >60%) . Solvent screening (e.g., DMF vs. THF) and microwave-assisted synthesis (80°C, 20 min) reduce reaction times. Process analytical technology (PAT) tools like in-situ IR track intermediate formation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.